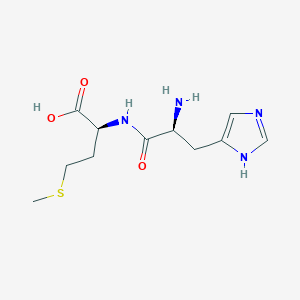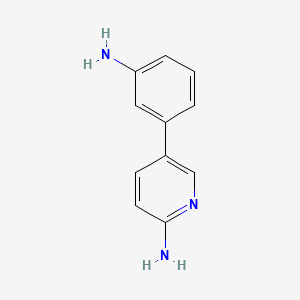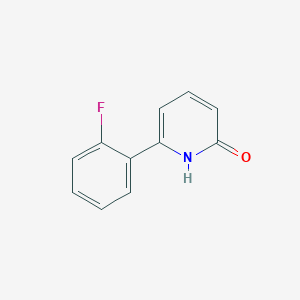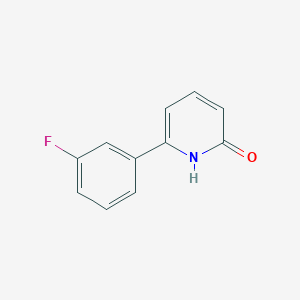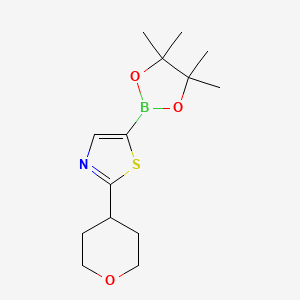
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester (2E-TBP) is a novel boronic acid containing ester of thiazole. It has been recently developed as a synthetic intermediate for the preparation of various pharmaceuticals and agrochemicals. 2E-TBP is a versatile compound, with a wide range of applications in the fields of medicinal chemistry and agrochemistry.
Wirkmechanismus
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester acts as a pro-drug, which is converted to its active form in the body. It is believed to act as an inhibitor of protein kinases, which are enzymes involved in the regulation of various cellular processes. In addition, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has also been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a versatile compound that can be used in the synthesis of a variety of biologically active compounds. However, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester is a relatively unstable compound, and it can be easily degraded in the presence of light and heat.
Zukünftige Richtungen
The future of 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester lies in its potential applications in medicinal chemistry and agrochemistry. It has been used in the synthesis of a variety of drug molecules, and it could be used to prepare more potent and selective inhibitors of protein kinases. In addition, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used to prepare novel agrochemicals, such as herbicides and fungicides. Furthermore, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used in the development of new anti-bacterial, anti-fungal, and anti-viral agents. Finally, 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester could be used to prepare novel materials for use in industrial applications.
Synthesemethoden
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester can be prepared by a two-step reaction sequence. The first step involves the addition of boronic acid to thiazole, followed by the formation of the ester. The second step involves the condensation of pinacol with the resulting ester. The reaction scheme is as follows:
Step 1:
Boronic acid + Thiazole → 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
Step 2:
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester + Pinacol → 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been used as a building block in the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases, antibiotics, and anti-inflammatory agents. It has also been used as a starting material for the preparation of agrochemicals, such as herbicides and fungicides. 2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester has been used in the synthesis of a variety of drug molecules, including the anti-cancer drug lapatinib.
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO2S/c1-6-12-7-9-13(10-8-12)15-19-11-14(22-15)18-20-16(2,3)17(4,5)21-18/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYWIRLEZNKRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)thiazole-5-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

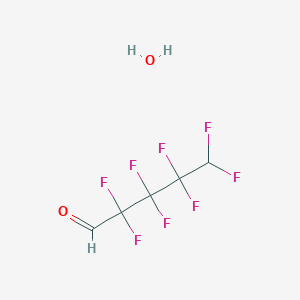
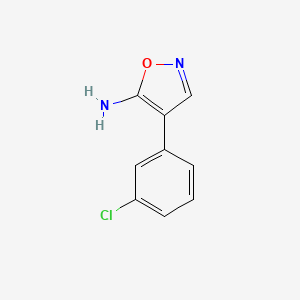
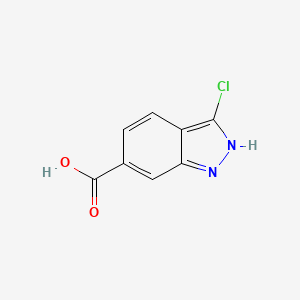
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)

